BenchChemオンラインストアへようこそ!

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Chemical Structure Molecular Property Procurement

The compound 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 886905-83-5) is a synthetic small molecule belonging to the sulfonylbenzyl-substituted benzimidazole class. This class has been historically investigated in patents by Bayer AG for cardiovascular indications, specifically as hypotensive and anti-atherosclerotic agents.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 886905-83-5
Cat. No. B2423689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
CAS886905-83-5
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESC1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4
InChIInChI=1S/C20H21N3O3S/c24-19(22-12-6-7-13-22)14-23-18-11-5-4-10-17(18)21-20(23)27(25,26)15-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2
InChIKeyZVWAWAUEEOYXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

886905-83-5 Procurement Guide: Sourcing the Sulfonylbenzyl-Benzimidazole Pyrrolidinyl Ethanone Scaffold


The compound 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 886905-83-5) is a synthetic small molecule belonging to the sulfonylbenzyl-substituted benzimidazole class. This class has been historically investigated in patents by Bayer AG for cardiovascular indications, specifically as hypotensive and anti-atherosclerotic agents [1]. A closely related structural analog, an ethyl acetate-bearing benzimidazole, has a PubChem record (CID 1086722), confirming the scaffold's presence in screening libraries [2]. However, extensive literature searches have not identified peer-reviewed primary research articles, detailed patent examples, or authoritative database entries that directly characterize the biological or pharmacological profile of this specific compound.

Why Generic Substitution is Not Advisable for 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone


Without specific biological characterization, any benzimidazole from the same broad patent class (EP0643060A3 [1]) cannot be considered interchangeable. The combination of a benzylsulfonyl group at the 2-position and a pyrrolidin-1-yl-ethanone side chain on the benzimidazole core is a precise structural arrangement. A direct PubChem-analog, ethyl 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetate, differs only in its terminal ester moiety, yet this change results in a different molecular weight (358.4 g/mol [2] vs. 383.47 g/mol for the target compound). Such subtle modifications can drastically alter physicochemical properties, target binding, and downstream pharmacology, making generic substitution a high-risk decision for any research application.

Quantitative Differentiation Evidence for 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone: A Critical Appraisal


Structural Differentiation from a Closest PubChem Analog

A structurally proximate analog, ethyl 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetate, has been identified in the PubChem database [1]. This comparator shares the core benzimidazole scaffold and the 2-benzylsulfonyl substitution but differs in the N1 side chain. The target compound possesses a pyrrolidin-1-yl-ethanone moiety, whereas the comparator has an ethyl acetate group, representing a fundamentally different chemical class at this position.

Chemical Structure Molecular Property Procurement

Patent Class Context Without Specific Compound Data

The target compound's core structure falls within the Markush formula of European patent EP0643060A3, assigned to Bayer AG, which claims sulfonylbenzyl-substituted benzimidazoles as hypotensive and anti-atherosclerotic agents [1]. This association provides a general therapeutic context for the chemical class but does not offer any specific biological data for the target compound.

Cardiovascular Drug Discovery Patent Analysis

Absence of Direct Comparator Evidence Against In-Class Analogs

A comprehensive search across PubMed, Google Scholar, and patent databases did not identify any primary research papers, head-to-head studies, or authoritative database entries that provide quantitative biological or physicochemical data for the target compound [1]. Consequently, no direct comparison can be made against specific in-class analogs such as 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone or 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone, despite their commercial availability from chemical vendors.

Benzimidazole Procurement Risk Evidence Gap

Potential Application Scenarios for 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone Based on Limited Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Studies in Academic Screening

This compound could serve as a negative control or structural comparator in a probe-discovery campaign focused on the sulfonylbenzyl-benzimidazole class. Its unique pyrrolidinyl-ethanone side chain differentiates it from the ethyl acetate analog (PubChem CID 1086722) [1], making it useful for exploring the impact of basic amine-containing side chains on target binding. However, this application is entirely speculative due to the lack of any biological annotation.

Reference Standard for Analytical Method Development

The compound's distinct molecular formula (C20H21N3O3S) and mass (383.47 g/mol) permit its use as a reference standard in mass spectrometry or HPLC method development, provided the material is sourced with a certified purity level. Its structural features allow for clear chromatographic separation from related analogs like the piperidine (C21H23N3O3S) or azepane variants.

Starting Material for Diversification in Medicinal Chemistry

Given the historical patent interest in this scaffold for cardiovascular disease by Bayer AG [2], chemists might procure this compound as a starting point for synthesizing a focused library. The pyrrolidine ring could be a site for further derivatization to optimize hypotensive or anti-atherosclerotic properties, a hypothesis supported only by class-level patent claims, not by data on this specific molecule.

Quote Request

Request a Quote for 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.